molecular formula C13H17N5O2S2 B5424336 NN4-TRIMETHYL-2-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}-13-THIAZOLE-5-CARBOXAMIDE

NN4-TRIMETHYL-2-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}-13-THIAZOLE-5-CARBOXAMIDE

Cat. No.: B5424336
M. Wt: 339.4 g/mol
InChI Key: BAQLGWDURZLABJ-UHFFFAOYSA-N
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Description

NN4-TRIMETHYL-2-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}-13-THIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a thiazole ring, an imidazole moiety, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NN4-TRIMETHYL-2-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}-13-THIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the imidazole and thiazole rings. The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles . The thiazole ring is usually formed through the reaction of α-haloketones with thiourea . The final compound is obtained by coupling these intermediates under specific conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

NN4-TRIMETHYL-2-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}-13-THIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the imidazole ring can produce dihydroimidazole derivatives .

Scientific Research Applications

NN4-TRIMETHYL-2-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}-13-THIAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of NN4-TRIMETHYL-2-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}-13-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and thiazole rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NN4-TRIMETHYL-2-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}-13-THIAZOLE-5-CARBOXAMIDE is unique due to its combination of both imidazole and thiazole rings, which provides a distinct set of chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications .

Properties

IUPAC Name

N,N,4-trimethyl-2-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2S2/c1-8-10(11(20)17(2)3)22-12(15-8)16-9(19)7-21-13-14-5-6-18(13)4/h5-6H,7H2,1-4H3,(H,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQLGWDURZLABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CSC2=NC=CN2C)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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